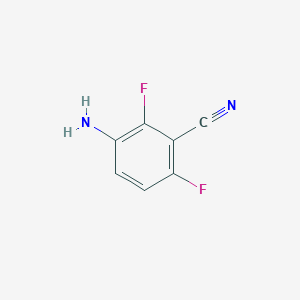

3-Amino-2,6-difluorobenzonitrile

Overview

Description

3-Amino-2,6-difluorobenzonitrile is a chemical compound with the molecular formula C7H4F2N2 . It has a molecular weight of 154.12 . It is used in research and development .

Molecular Structure Analysis

The molecular structure of 3-Amino-2,6-difluorobenzonitrile consists of a benzene ring substituted with two fluorine atoms, a nitrile group, and an amino group . The exact positions of these substituents can be inferred from the name of the compound: the amino group is at the 3rd position, and the nitrile group is at the 2nd position, while the two fluorine atoms are at the 2nd and 6th positions .Physical And Chemical Properties Analysis

3-Amino-2,6-difluorobenzonitrile is a solid at room temperature . It has a molecular weight of 154.12 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications

Synthesis of Chemical Compounds

3-Amino-2,6-difluorobenzonitrile serves as a key intermediate in the synthesis of various chemical compounds. For instance, it has been used in the production of 2,6-Difluorobenzamide through fluorization and nucleophilic addition, achieving high yields and purity (Luo Sheng-tie, 2005). Additionally, it is utilized in green preparation technologies, such as non-catalytic hydrolysis in high-temperature liquid water, which provides a more environmentally friendly approach to synthesizing 2,6-Difluorobenzamide (Ren Haoming, 2011).

Biological Applications

3-Amino-2,6-difluorobenzonitrile is also involved in the synthesis of biologically active compounds. For example, a study demonstrated its use in synthesizing a binuclear bridged Cr(III) complex with potential antimicrobial and antioxidant activities (Govindharaju et al., 2019). In addition, it has been used to synthesize compounds with antitumor activities, such as 3-amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide, indicating its potential in cancer research (X. Ji et al., 2018).

Material Science Applications

In the field of material science, 3-Amino-2,6-difluorobenzonitrile is employed in the enhancement of solar cell efficiencies. A study demonstrated its use as an additive in polymer solar cells, leading to increased power conversion efficiencies (Seonju Jeong et al., 2011).

Corrosion Inhibition

This compound is also relevant in the context of corrosion inhibition. Research has indicated its derivatives' effectiveness as corrosion inhibitors, particularly in protecting metals like steel and aluminum in corrosive environments (C. Verma et al., 2015).

Safety And Hazards

3-Amino-2,6-difluorobenzonitrile is classified as dangerous, with hazard statements H301-H311-H331 indicating toxicity if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

3-amino-2,6-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXLFDOQOCRNACG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429009 | |

| Record name | 3-Amino-2,6-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2,6-difluorobenzonitrile | |

CAS RN |

143879-78-1 | |

| Record name | 3-Amino-2,6-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B111821.png)

![(3AR,4S,9BS)-3A,4,5,9B-Tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid](/img/structure/B111853.png)

![(3aR,4S,11cS)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111858.png)

![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B111864.png)

![(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B111871.png)

![3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B111890.png)